

PLK1-IN-12: A Technical Guide for Basic Cancer Research

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Compound of Interest

Compound Name: *PLK1-IN-5*

Cat. No.: *B8317964*

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Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.^{[1][2]} Its functions are critical for centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.^{[3][4]}

Overexpression of PLK1 is a common feature in a wide variety of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.^{[1][5]} PLK1-IN-12 (also known as Compound B31) is a novel, orally active, and highly selective small-molecule inhibitor of PLK1 that has demonstrated potent anti-leukemic activity in preclinical studies.^{[6][7]} This technical guide provides an in-depth overview of PLK1-IN-12, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in basic cancer research.

Core Data Summary

Kinase Inhibitory Potency and Selectivity

PLK1-IN-12 exhibits high potency and selectivity for PLK1 over other PLK isoforms.^[6]

Kinase	IC50 (nM)
PLK1	20[6]
PLK2	>10000[6]
PLK3	3953[6]

In Vitro Antiproliferative Activity

PLK1-IN-12 has shown potent antiproliferative activity across various cancer cell lines, with exceptional potency against the K562 chronic myeloid leukemia cell line.[7]

Cell Line	Cancer Type	IC50 (nM)
K562	Chronic Myeloid Leukemia	0.08[7]

Further data on a broader range of cell lines is detailed in the source literature.[7]

In Vivo Efficacy

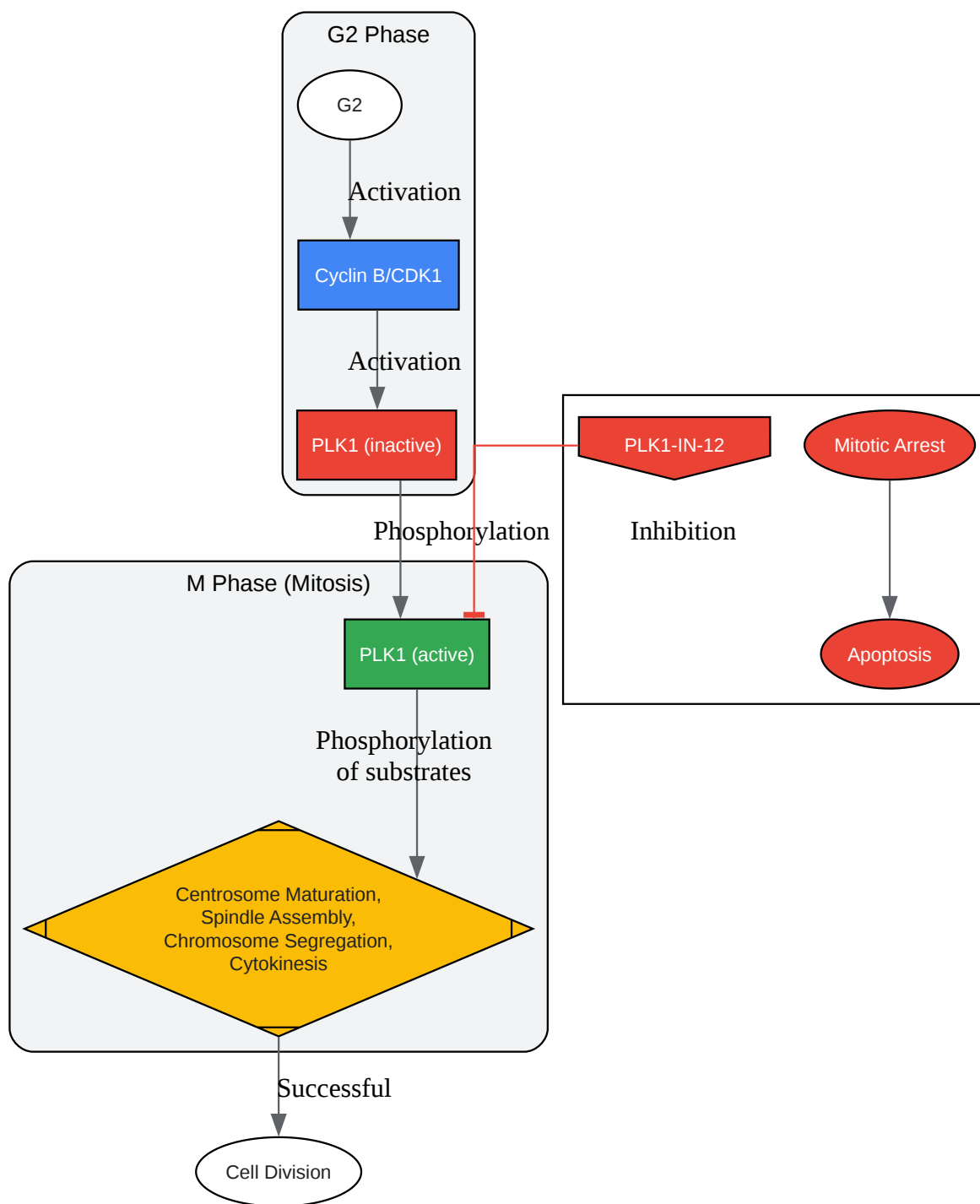
Oral administration of PLK1-IN-12 has been shown to effectively inhibit tumor growth in a subcutaneous K562 cell xenograft mouse model.[6][7]

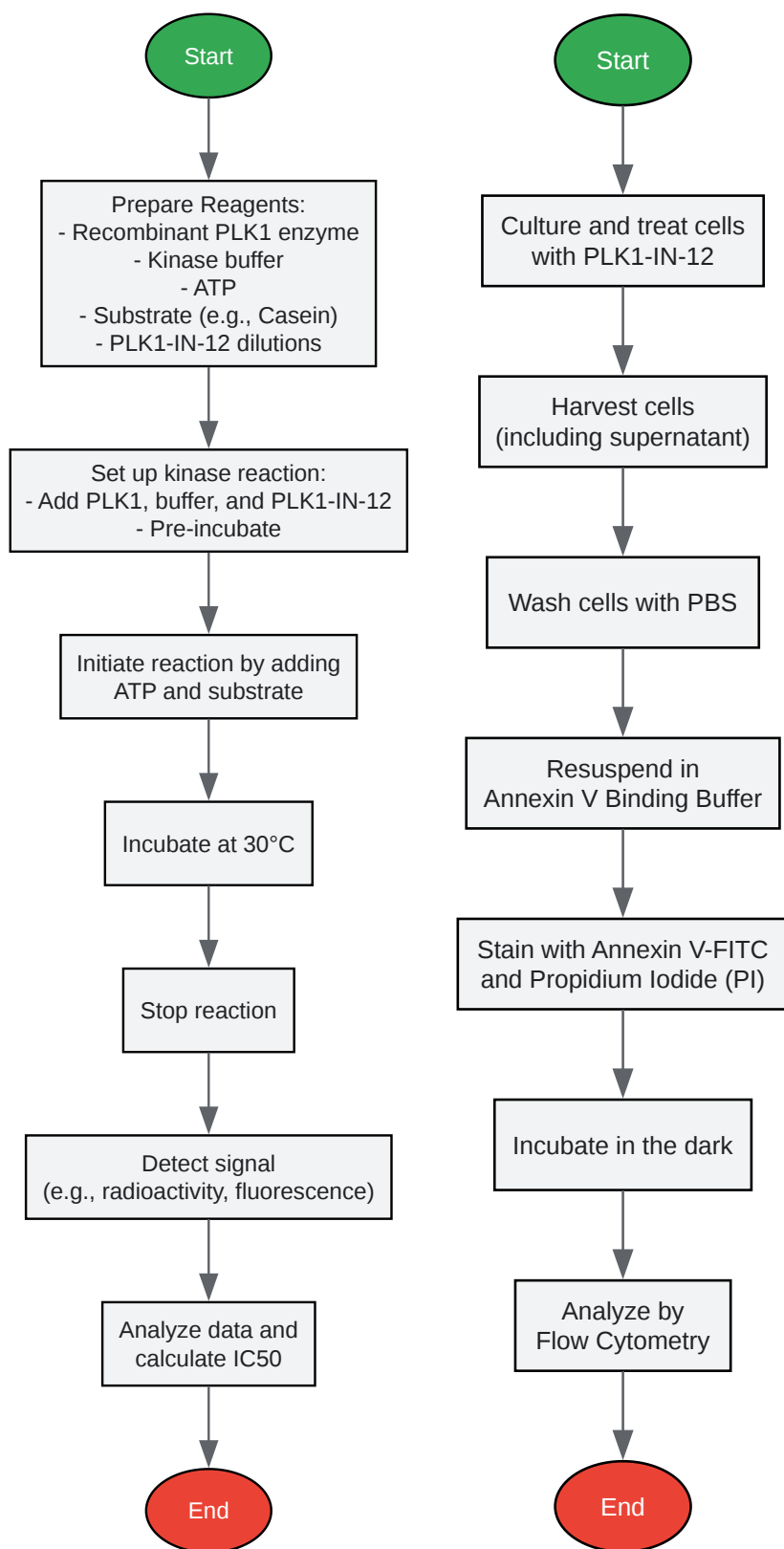
Animal Model	Dosing Schedule	Tumor Growth Inhibition
K562 Xenograft (Mouse)	10 or 20 mg/kg, p.o., twice weekly	Significant[6][7]

Mechanism of Action and Signaling Pathways

PLK1-IN-12, as a selective inhibitor of PLK1, primarily exerts its anticancer effects by disrupting the mitotic progression of cancer cells. PLK1 is a master regulator of M-phase, and its inhibition leads to mitotic arrest and subsequent apoptosis.

The signaling pathway affected by PLK1-IN-12 is central to cell cycle control. PLK1 is activated in the G2 phase and its activity peaks in mitosis. It phosphorylates numerous substrates that are essential for the G2/M transition and progression through mitosis.





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References

- 1. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Plk1 to Plk5: Functional evolution of polo-like kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of Polo-Like Kinase 1 (PLK-1) [biology.kenyon.edu]
- 5. Pharmacological inhibition of PLK1/PRC1 triggers mitotic catastrophe and sensitizes lung cancers to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLK1-IN-12_TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
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